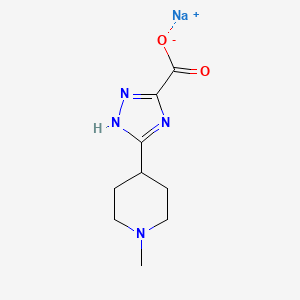

sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.Na/c1-13-4-2-6(3-5-13)7-10-8(9(14)15)12-11-7;/h6H,2-5H2,1H3,(H,14,15)(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPWKCNBBNQCB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=NC(=NN2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138288-40-9 | |

| Record name | sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-methylpiperidin-4-ylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems. The process ensures high purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Structural Overview

- Molecular Formula : C9H14N4O2

- SMILES : CN1CCC(CC1)C2=NC(=NN2)C(=O)O

- InChIKey : MUXOCCSRSKGMKZ-UHFFFAOYSA-N

This compound is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate may function effectively against various bacterial strains:

- Mechanism of Action : Triazoles interact with bacterial enzymes and disrupt essential cellular processes. They often inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

-

Case Studies :

- A study highlighted the efficacy of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like vancomycin .

- Another investigation into 4-amino-1,2,4-triazole derivatives revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL .

Antifungal Activity

The antifungal properties of this compound are also noteworthy:

- Broad-Spectrum Efficacy : The 1,2,4-triazole scaffold is integral to many antifungal agents. Research indicates that derivatives exhibit extensive antifungal activity against pathogens like Candida and Aspergillus species .

- Recent Developments :

Agricultural Applications

Additionally, this compound may find applications in agriculture:

- Fungicidal Properties : Its ability to inhibit fungal pathogens could be leveraged in crop protection strategies. The compound's mechanism involves disrupting fungal cell wall synthesis and metabolic pathways .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial | Effective against various bacteria including MRSA | MIC values lower than conventional antibiotics |

| Antifungal | Broad-spectrum activity against fungal infections | Comparable efficacy to established antifungals |

| Agriculture | Potential use as a fungicide | Inhibits fungal growth and protects crops |

Mechanism of Action

The mechanism by which sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and physicochemical properties of analogous 1,2,4-triazole-5-carboxylates:

Physicochemical Properties

Biological Activity

Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2138288-40-9

- Molecular Formula : C9H14N4O2Na

- Molecular Weight : 232.22 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and antiviral properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, the broader class of 1,2,4-triazoles has been shown to possess antifungal and antibacterial properties. The structure of this compound suggests similar potential due to its triazole framework.

Table 1: Comparative Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antifungal | TBD | |

| Fluconazole | Antifungal | 0.0156 | |

| Voriconazole | Antifungal | 0.0156 |

The minimum inhibitory concentration (MIC) values for this compound are yet to be established but are expected to be competitive with existing antifungal agents like fluconazole.

Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.

Case Study: Ribavirin Analogues

Ribavirin is a well-known antiviral drug derived from triazole compounds. Similar structures to this compound have been explored for their effectiveness against RNA viruses such as the hepatitis C virus (HCV). These studies underscore the potential of triazoles in antiviral therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.

- Disruption of Membrane Integrity : Certain derivatives can compromise the integrity of microbial membranes.

- Interference with Nucleic Acid Synthesis : By mimicking nucleosides or nucleotides, these compounds can inhibit viral replication.

Q & A

Q. What synthetic methodologies are recommended for preparing sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate?

The synthesis typically involves three stages: (1) formation of the triazole ring, (2) introduction of the 1-methylpiperidin-4-yl substituent, and (3) carboxylation followed by sodium salt formation. A common approach is to start with ethyl 1H-1,2,4-triazole-5-carboxylate derivatives (e.g., ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate) and perform nucleophilic substitution with 1-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF) . Subsequent hydrolysis of the ethyl ester using NaOH (2.5 N) yields the carboxylic acid, which is neutralized with sodium hydroxide to form the sodium salt . Key parameters include reaction time (6–12 hours), temperature (80–100°C), and stoichiometric control of the base.

Q. How should researchers characterize the purity and structural integrity of this compound?

Recommended analytical methods:

- 1H NMR : Confirm substituent integration (e.g., 1-methylpiperidine protons at δ 2.1–3.0 ppm, triazole protons at δ 8.1–8.8 ppm) .

- LC-MS : Verify molecular weight (expected [M+H]+ ~280–300 g/mol) and detect impurities .

- Elemental Analysis : Ensure C, H, N, and O content aligns with theoretical values (e.g., C: ~45%, N: ~20%) .

- FTIR : Identify carboxylate stretching bands (~1600–1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What pharmacological parameters should be prioritized when evaluating this compound’s bioactivity?

Focus on:

- Binding Affinity : Use SPR (surface plasmon resonance) or fluorescence polarization to assess interactions with targets like enzymes (e.g., fungal CYP51) or receptors.

- Dose-Response Relationships : Test in vitro cytotoxicity (IC50) and anti-inflammatory activity (e.g., COX-2 inhibition) .

- Pharmacokinetics : Measure solubility in PBS (pH 7.4), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).

Q. How can researchers resolve contradictions in biological activity data across studies?

Common issues include cation-dependent effects (e.g., sodium vs. potassium salts) and substituent variability. For example:

- Cation Impact : Sodium salts may exhibit lower actoprotective activity compared to potassium analogs due to reduced cellular uptake . Validate using isothermal titration calorimetry (ITC) to compare cation binding .

- Substituent Effects : Replace the 1-methylpiperidine group with pyridine or morpholine derivatives to isolate pharmacophore contributions .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes with fungal lanosterol 14α-demethylase .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylate group and active-site residues .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. What strategies are effective for derivatizing this compound to enhance selectivity?

- Acylation : React the triazole NH with acyl chlorides (e.g., acetyl chloride) to improve lipophilicity .

- Metal Complexation : Chelate the carboxylate group with transition metals (e.g., Cu²⁺) to modulate redox activity .

- Hybrid Molecules : Conjugate with furan or thiophene moieties to exploit π-π stacking interactions .

Methodological and Technical Guidance

Q. How should researchers address stability issues during storage?

Q. What crystallographic techniques are recommended for structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.